

The Colchicine Binding Site in Tubulin

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Rosabulin

CAS No.: 501948-05-6

Cat. No.: S548484

Get Quote

The colchicine binding site is a key pocket on β -tubulin, and inhibitors targeting this site (Colchicine Binding Site Inhibitors, or CBSIs) are of major interest in anticancer drug development. They are generally less affected by multidrug resistance (MDR) than other microtubule-targeting agents and often possess dual anti-mitotic and vascular disrupting properties [1] [2].

Table 1: Key Characteristics of the Colchicine Binding Site

Feature	Description
Location	Primarily on the β -tubulin subunit, at the interface with α -tubulin [1].
Key Structural Elements	Composed of residues from β -strands S8, S9, S10; loop T7; helices H7 and H8 of β -tubulin; and loop T5 of α -tubulin [2].
Primary Effect	Binding of inhibitors prevents tubulin from adopting a straight conformation, which inhibits its polymerization into microtubules, leading to cell cycle arrest and apoptosis [1] [2].

Known Colchicine Binding Site Inhibitors (CBSIs)

Numerous compounds beyond colchicine have been developed to target this site. The table below summarizes some prominent CBSIs identified in the search results.

Table 2: Examples of Colchicine Binding Site Inhibitors (CBSIs)

Compound Name	Chemical Class / Prototype	Key Characteristics & Research Context
DAMA-colchicine	Colchicinoid	Used to solve the first high-resolution crystal structure of the colchicine binding site (PDB: 1SA0) [1].
Combretastatin A-4 (CA-4)	Stilbenoid	Natural product; prototype vascular disrupting agent (VDA); its prodrug is Fosbretabulin (CA-4P) [2].
Cyclohexanedione derivatives (e.g., TUB015, TUB075)	Synthetic	Designed based on structure-guided approaches; show high affinity for tubulin and potent antiproliferative activity [2].
ABT-751	Sulfonamide	A CBSI whose structure in complex with tubulin has been solved (PDB: 3HKC) [1] [3].
Podophyllotoxin	Aryltetralin Lignan	A natural product whose tubulin complex structure was determined early on (PDB: 1SA1) [1].

Research Methodologies for Studying CBSIs

The discovery and optimization of CBSIs rely heavily on structural biology and biophysical and cellular assays.

1. X-ray Crystallography

- **Purpose:** To obtain atomic-level resolution of the interactions between a CBSI and the tubulin protein.
- **Protocol Outline:** Researchers often use a stable protein complex for crystallization, such as T2R-TTL (two α/β -tubulin heterodimers, the stathmin-like domain of RB3, and tubulin tyrosine ligase). Ligands are introduced via **soaking**, where the crystal is transferred to a solution containing the compound of interest. The structure is then solved through X-ray diffraction [1] [2].
- **Application:** This method was used to solve the structures of tubulin in complex with cyclohexanediones TUB015 and TUB075, revealing how their central scaffold forms key hydrogen

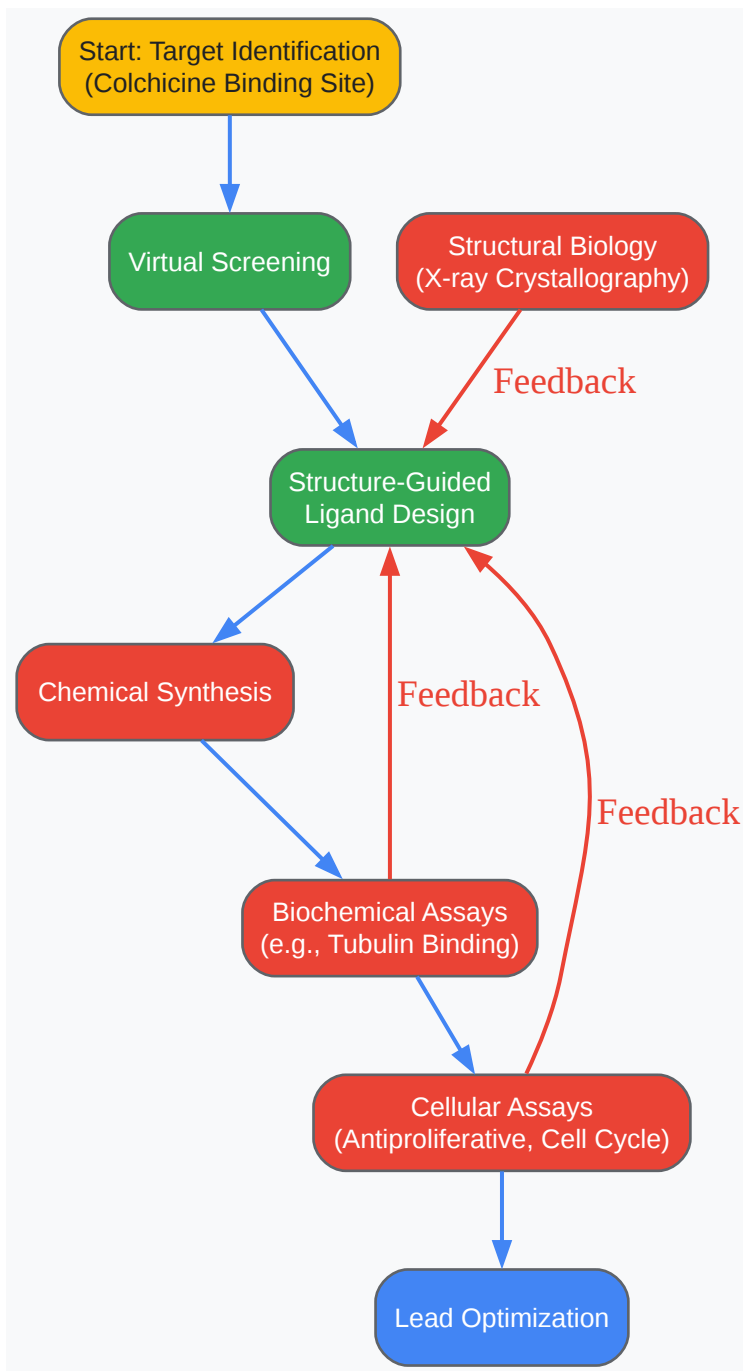
bonds with residue β Glu200 [2].

2. Virtual Screening and Molecular Modeling

- **Purpose:** To computationally identify and optimize potential CBSIs before synthetic or experimental work.
- **Protocol Outline:** This typically involves:
 - **Consensus Docking:** Using multiple docking algorithms to screen virtual compound libraries against the 3D structure of the colchicine binding site.
 - **Molecular Dynamics (MD) Simulations:** Simulating the movement and stability of the tubulin-ligand complex over time in a solvated environment.
 - **Binding Affinity Calculations:** Employing methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the free energy of binding from the MD simulation trajectories [4].

Logical Workflow for CBSI Research

The following diagram illustrates a typical integrated workflow for discovering and characterizing new colchicine binding site inhibitors, combining computational, biochemical, and cellular approaches.



[Click to download full resolution via product page](#)

This diagram shows the iterative process of drug discovery for colchicine site inhibitors, from initial screening to lead optimization.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Molecular interactions at the colchicine binding site in tubulin [pmc.ncbi.nlm.nih.gov]
2. High-affinity ligands of the colchicine domain in tubulin ... [nature.com]
3. MedKoo Biosciences [medkoo.com]
4. Potential colchicine binding site inhibitors unraveled by ... [sciencedirect.com]

To cite this document: Smolecule. [The Colchicine Binding Site in Tubulin]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548484#rosabulin-colchicine-binding-site>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com